(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Overview
Description
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[331]nonane-7-carboxylic acid is a complex organic compound featuring a bicyclic structure with an oxabicyclo[331]nonane core
Preparation Methods
The synthesis of (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the use of organocatalytic vinylogous Michael addition triggered triple-cascade reactions. This method employs 2-hydroxycinnamaldehydes and vinylogous nucleophiles under iminium activation, yielding the desired oxabicyclo[3.3.1]nonane scaffold with high stereoselectivity .
Chemical Reactions Analysis
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include acids, bases, and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: While industrial applications are limited, the compound’s unique properties may lead to specialized uses in materials science and other fields.
Mechanism of Action
The mechanism of action for (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological activity .
Comparison with Similar Compounds
Similar compounds to (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid include other oxabicyclo[3.3.1]nonane derivatives. These compounds share the bicyclic core but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzylamino group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(19)12-6-13-9-20-10-14(7-12)15(13)17-8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZKMICDROUDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2NCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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